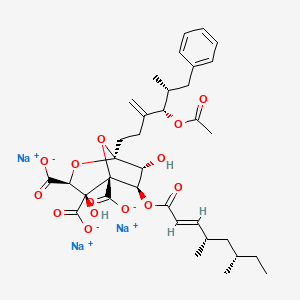

Zaragozic acid A trisodium salt

描述

属性

IUPAC Name |

trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O14.3Na/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24;;;/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44);;;/q;3*+1/p-3/b14-13+;;;/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQORTLVGZYJMB-BDIFPLNKSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43Na3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Zaragozic Acid a Trisodium Salt Action

Elucidation of Primary Molecular Targets

Zaragozic Acid A, a fungal metabolite, and its trisodium (B8492382) salt are recognized as potent inhibitors of squalene (B77637) synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase. nih.govresearchgate.netwikipedia.orgwikipedia.org Squalene synthase is a critical enzyme located in the membrane of the endoplasmic reticulum. wikipedia.org It catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. wikipedia.orgwikipedia.orgsigmaaldrich.com By targeting this enzyme, Zaragozic Acid A effectively blocks the production of squalene, the precursor to cholesterol and other sterols. nih.govwikipedia.org The inhibitory action is observed across mammalian, fungal, and yeast-derived squalene synthases. sigmaaldrich.com This targeted action has positioned inhibitors like Zaragozic Acid A as potential therapeutic agents for hypercholesterolemia. nih.govresearchgate.net The inhibition of squalene synthase leads to an accumulation of FPP and its metabolites. nih.gov

Inhibition Kinetics and Energetics of Squalene Synthase

The interaction between Zaragozic Acid A and squalene synthase has been characterized by detailed kinetic studies, revealing a complex and high-affinity binding process.

Competitive Inhibition Profile with Squalene Synthase

Zaragozic Acid A is a potent competitive inhibitor of squalene synthase. nih.govpnas.orgmedchemexpress.com It is believed to act by mimicking the enzyme's natural substrate, farnesyl pyrophosphate (FPP), and potentially the reaction intermediate, presqualene pyrophosphate. sigmaaldrich.comnih.gov This mimicry allows it to bind to the active site of the enzyme, thereby blocking access to the actual substrate. scbt.com

Further investigation into the mechanism reveals a more complex interaction than simple reversible competition. Studies have shown that the inhibition of mammalian squalene synthase by Zaragozic Acid A involves an initial competitive binding event, which is then followed by mechanism-based irreversible inactivation of the enzyme. nih.gov This time-dependent inactivation follows pseudo-first-order reaction kinetics. nih.gov The inhibition is also dependent on the concentration of the squalene synthase enzyme itself, an observation consistent with very tight-binding inhibition or irreversible inactivation. nih.gov

Binding Constants and Thermodynamic Parameters with Squalene Synthase

The potency of Zaragozic Acid A as an inhibitor of squalene synthase is reflected in its exceptionally low inhibition constants (Kᵢ). It is described as a picomolar inhibitor of rat liver squalene synthase. nih.govpnas.org The unique tricyclic structure of the molecule facilitates these strong interactions with the enzyme's active site. scbt.com

The process of irreversible inactivation has also been kinetically characterized. The time-dependent inactivation exhibits saturation kinetics with a Kₘ for the process of 2.5 nM, suggesting a highly selective modification of the enzyme's active site. nih.gov The bimolecular rate constant for this inactivation process is 2.3 x 10⁵ M⁻¹s⁻¹. nih.gov

Below is a table summarizing the reported inhibition and kinetic constants for Zaragozic Acid A with squalene synthase.

| Parameter | Value | Species/Enzyme Source | Notes |

| Apparent Kᵢ | 78 pM | Rat Liver | A potent competitive inhibitor. nih.gov |

| Kᵢ | <1.6 nM | Not Specified | Reported as a potent competitive inhibitor. researchgate.net |

| IC₅₀ | 6 µM | HepG2 cells | Reflects inhibition of cholesterol synthesis in a cellular context. caymanchem.com |

| Kₘ (inactivation) | 2.5 nM | Mammalian | For the mechanism-based irreversible inactivation process. nih.gov |

| Bimolecular Rate Constant | 2.3 x 10⁵ M⁻¹s⁻¹ | Mammalian | For the mechanism-based irreversible inactivation process. nih.gov |

Ligand-Protein Interaction Profiling with Squalene Synthase

Structural studies have provided a high-resolution view of how Zaragozic Acid A binds to squalene synthase, revealing the specific interactions and conformational changes that underpin its inhibitory activity. nih.gov

Identification of Key Residues and Active Site Interactions

The crystal structure of Zaragozic Acid A in complex with human squalene synthase shows the inhibitor occupying the active site. nih.govnih.gov The binding is stabilized by a network of interactions. The unique 2,8-dioxobicyclo[3.2.1]octane core of Zaragozic Acid A is central to its binding. nih.govresearchgate.net

Key interactions include:

The C-6 acyl group of Zaragozic Acid A extends into the cofactor binding cavity of the enzyme. nih.govnih.gov

The hydrophobic moiety of the C-1 bulky side chain induces an inward shift of specific protein segments. nih.gov

This binding creates a highly polar environment that stabilizes the oxidized core of the inhibitor. nih.gov

The terminal phenyl group of the side chain is positioned at the bottom of the S1 site of the enzyme. nih.gov

Hydrogen bonds and hydrophobic interactions contribute to the stability of the binding. scbt.com

Conformational Changes Induced in Squalene Synthase upon Binding

The binding of Zaragozic Acid A to squalene synthase is not a simple lock-and-key fit; it actively induces localized conformational changes in the enzyme. nih.govnih.gov Upon binding, a local conformational change is observed in the substrate-binding site. nih.govresearchgate.net A notable change occurs in a segment of the protein known as the αAαB flap, comprising residues 51-54 (SRSF). nih.gov The hydrophobic part of the inhibitor's C-1 side chain causes an inward shift of this flap. nih.gov Concurrently, the residue Tyrosine-73 (Tyr⁷³) is repositioned towards the surface of the enzyme. nih.gov These induced conformational shifts are critical for establishing the tight and specific binding of the inhibitor, ultimately leading to the potent inhibition of the enzyme's catalytic activity. scbt.com

Identification and Validation of Secondary Molecular Effectors

Inhibition of Farnesyl Transferase and Geranylgeranyl Transferase Type I

Zaragozic Acid A demonstrates inhibitory activity against two key enzymes involved in post-translational modification: farnesyl transferase (FTase) and geranylgeranyl transferase type I (GGTase I). caymanchem.com These enzymes are responsible for attaching farnesyl and geranylgeranyl isoprenoid groups, respectively, to the C-terminus of specific proteins, a process known as prenylation. This lipid modification is crucial for the proper subcellular localization and function of many signaling proteins.

Research has quantified the inhibitory potency of Zaragozic Acid A against these transferases. One study reported IC₅₀ values of 216 nM for FTase and a more potent 50 nM for GGTase I. caymanchem.com The broader family of zaragozic acids also exhibits this inhibitory characteristic. nih.govnih.gov For instance, zaragozic acid D3 and a related compound, F-10863B, were found to inhibit both farnesyl-protein transferase and geranylgeranyl-protein transferase at similar micromolar concentrations. nih.gov

Table 1: Inhibitory Activity of Zaragozic Acid A on Prenyltransferases

| Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|

| Farnesyl Transferase (FTase) | 216 | caymanchem.com |

| Geranylgeranyl Transferase Type I (GGTase I) | 50 | caymanchem.com |

Modulation of Ras Farnesyl-Protein Transferase Activity

A significant aspect of Zaragozic Acid A's secondary effects is its modulation of Ras farnesyl-protein transferase (FPTase), the enzyme that catalyzes the farnesylation of Ras proteins. acs.org Farnesylation is an essential step for the membrane localization and biological activity of Ras, a key protein in signal transduction pathways that regulate cell growth and proliferation. acs.orgstcloudstate.edu Dysregulation of Ras is implicated in a significant percentage of human cancers. stcloudstate.edu

Zaragozic Acid A has been identified as an inhibitor of Ras FPTase. acs.org While it is considered a less potent inhibitor of FPTase compared to its primary target, squalene synthase, this activity is well-documented. acs.orgwikipedia.org Other members of the zaragozic acid family, such as D and D2, are more potent inhibitors of farnesyl transferase, with reported IC₅₀ values of 100 nM. ebi.ac.uknih.govmedchemexpress.commedchemexpress.com This positions the zaragozic acid scaffold as a modulator of Ras processing, although the in vivo significance of this inhibition by Zaragozic Acid A itself may be context-dependent. nih.gov

Table 2: Comparative IC₅₀ Values of Zaragozic Acids Against Ras FPTase

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Zaragozic Acid A | Farnesyl Transferase | 216 | caymanchem.com |

| Zaragozic Acid D | Ras Farnesyl-Protein Transferase | 100 | medchemexpress.com |

| Zaragozic Acid D2 | Ras Farnesyl-Protein Transferase | 100 | medchemexpress.com |

Downstream Biochemical Cascade Modulation

The primary inhibition of squalene synthase by Zaragozic Acid A trisodium salt initiates a cascade of downstream biochemical alterations. These changes profoundly affect the flow of metabolites, cellular lipid balance, and related signaling pathways.

Regulation of Isoprenoid Biosynthetic Pathway Flux

Zaragozic Acid A is a powerful competitive inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis—the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. nih.govwikipedia.org By blocking this critical juncture, the compound effectively redirects the metabolic flux of the isoprenoid pathway.

Instead of being converted to squalene, the substrate FPP accumulates upstream of the block. nih.gov Experimental evidence shows that inhibition of squalene synthase leads to an accumulation of radiolabel from [³H]mevalonate into FPP, farnesol (B120207), and related organic acids. nih.gov This diversion of FPP allows for its increased availability for other biosynthetic processes. For example, studies have shown that treatment with Zaragozic Acid A can enhance the synthesis of dolichol-linked oligosaccharides by redirecting the polyisoprene pathway's flow toward dolichol production. nih.gov This demonstrates a clear regulatory effect on the pathway, shunting intermediates away from sterol synthesis and towards other branches. nih.govnih.gov This action also reduces the availability of downstream isoprenoid derivatives necessary for protein prenylation. ucsf.edu

Impact on Cellular Lipid Homeostasis and Membrane Dynamics

A direct consequence of inhibiting squalene synthase is the disruption of cholesterol synthesis, which significantly impacts cellular lipid homeostasis. Treatment with Zaragozic Acid A leads to reduced levels of cellular cholesterol. nih.govnih.gov In one study using human neuroblastoma cells, the compound caused an approximate 30% reduction in cellular cholesterol. nih.gov This cholesterol-lowering effect has also been observed in primates. wikipedia.org

This alteration in cholesterol content can, in turn, affect the dynamics of cellular membranes. Cholesterol is a key component of lipid rafts, specialized membrane microdomains that organize signaling proteins. By reducing cholesterol levels, Zaragozic Acid A can modulate the integrity and function of these rafts. nih.gov For instance, the activity of the enzyme ADAM10, which can be sequestered in cholesterol-rich rafts, is enhanced upon treatment with zaragozic acid, suggesting its release or activation due to altered membrane composition. nih.gov Furthermore, the modified lipid environment, characterized by decreased cholesterol and increased dolichol phosphate (B84403) derivatives, has been shown to increase the availability of glycosylphosphatidylinositol (GPI) anchors, thereby affecting the surface expression of GPI-anchored proteins. nih.gov

Influence on Intracellular Signaling Pathways Associated with Sterol Metabolism

The reduction in intracellular cholesterol levels triggered by Zaragozic Acid A activates compensatory signaling pathways that govern sterol metabolism. A key cellular response to low sterol levels is the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). wikipedia.org When sterol levels fall, SREBPs are processed to their active form, translocate to the nucleus, and stimulate the transcription of genes involved in cholesterol synthesis and uptake. wikipedia.org

Consistent with this mechanism, treatment of rats with Zaragozic Acid A resulted in an increase in the mRNA levels of the hepatic low-density lipoprotein (LDL) receptor. wikipedia.org This upregulation of the LDL receptor is a classic SREBP-mediated response to enhance cholesterol uptake from the circulation to compensate for the internal synthesis block. Additionally, the cholesterol-lowering effect of zaragozic acid has been shown to influence other signaling events, such as stimulating the activity of α-secretase in the processing of the amyloid-beta protein precursor, a pathway of interest in neurodegenerative disease research. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insight

The exploration of the relationship between the chemical structure of zaragozic acid A and its biological activity has provided significant insights into its mechanism of action. These studies have systematically dissected the molecule to identify the key pharmacophoric elements responsible for its potent inhibition of squalene synthase.

Chemical Modification Strategies and Their Mechanistic Implications

Systematic chemical modifications of the zaragozic acid A scaffold have been pivotal in defining the roles of its various functional groups in enzyme binding and inhibition. These strategies have largely focused on the C1 and C6 side chains and the essential carboxylic acid moieties.

The side chains at the C1 and C6 positions of the zaragozic acid core play a crucial role in modulating its biological activity. nih.gov Modifications to these aliphatic and acyl side chains have demonstrated a significant impact on the compound's inhibitory potency against squalene synthase.

Systematic alterations of the C6 acyl side chain have been undertaken to enhance its biological profile. nih.gov It was discovered that simplification of this side chain, for instance, to an octanoyl ester, leads to a decrease in activity. Conversely, increasing the linear chain length of the C6 ester improves the in vitro activity, with optimal results observed with a tetradecanoyl ester. The introduction of a phenoxy group at the omega position of the C6 side chain was found to be a more effective enhancer of activity than a phenyl group. nih.gov Furthermore, the preparation of C6 carbamates, ethers, and carbonates revealed similar activity profiles to the C6 esters, indicating a degree of tolerance for different functionalities at this position. nih.gov Interestingly, while long-chain derivatives at C6 are potent subnanomolar inhibitors of squalene synthase, they exhibit weaker activity in inhibiting hepatic cholesterol synthesis in animal models. In contrast, short-chain derivatives at C6, though less active in vitro, demonstrate improved oral activity in mice. nih.gov

Modification of the C1 alkyl side chain has also been explored. However, alterations to the C1 side chain of a butanoyl analogue did not lead to further improvements in in vivo activity, suggesting that the C1 side chain may have a more defined role in anchoring the inhibitor within the enzyme's active site. nih.gov

The three carboxylic acid groups present in the core structure of zaragozic acid A are absolutely essential for its potent inhibitory activity against squalene synthase. scbt.comacs.org These groups, located at positions C3, C4, and C5 of the bicyclic core, are ionized at physiological pH, and the resulting carboxylates are believed to play a critical role in the electrostatic interactions with the enzyme's active site.

Studies involving the selective protection of these carboxylic acid groups have demonstrated their individual importance. The tricarboxylic acid core is a key feature that allows zaragozic acid A to mimic the pyrophosphate groups of the natural substrate, farnesyl pyrophosphate (FPP), and the intermediate, presqualene pyrophosphate (PSPP). sigmaaldrich.comnih.gov This molecular mimicry is fundamental to its mechanism of competitive inhibition. The precise spatial arrangement of these carboxylate groups allows for strong ionic and hydrogen bonding interactions with key amino acid residues within the active site of squalene synthase, thereby anchoring the inhibitor and preventing the binding of the natural substrate.

Stereochemical Influences on Target Binding and Activity

The complex stereochemistry of the zaragozic acid A molecule is a critical determinant of its biological activity. The rigid bicyclic core holds the various functional groups in a specific three-dimensional orientation, which is crucial for a precise fit within the enzyme's active site. Any alteration in the stereochemistry at the numerous chiral centers can lead to a significant loss of inhibitory potency.

Molecular Modeling and Computational Approaches to Target Binding Prediction

Molecular modeling and computational studies have provided invaluable insights into the binding mode of zaragozic acid A within the active site of squalene synthase. nih.govnih.gov These approaches have complemented experimental data and have helped to rationalize the observed structure-activity relationships at a molecular level.

Computational models have been used to predict the binding orientation of zaragozic acid A and to identify the key amino acid residues involved in the interaction. tbzmed.ac.ir These studies have confirmed the importance of the carboxylic acid groups in forming strong electrostatic interactions with positively charged residues in the active site. Molecular docking simulations have revealed that the inhibitor binds in a manner that mimics the binding of the natural substrate, with the side chains occupying hydrophobic pockets within the enzyme. nih.govnih.gov These computational approaches have also been instrumental in understanding the conformational changes that occur in the enzyme upon inhibitor binding. nih.gov The predictions from molecular modeling have guided the design of novel zaragozic acid analogues with improved potency and selectivity.

Biosynthetic Pathways and Enzymology of Zaragozic Acid a

Characterization of Biosynthetic Gene Clusters and Enzymes

The genetic blueprint for zaragozic acid A biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The characterization of this cluster, identified as the clz cluster in the fungus Curvularia lunata, has been a significant breakthrough in understanding the molecule's formation. nih.gov This cluster houses the genes for all the enzymatic players required to build the zaragozic acid A scaffold from simple metabolic precursors. nih.gov

The biosynthesis of zaragozic acids is thought to proceed through alkyl citrate (B86180) intermediates. researchgate.netresearchgate.net The core structure is assembled via a polyketide synthase pathway, utilizing precursors such as acetates, methyl groups from methionine, succinate, and benzoic acid. sigmaaldrich.com

Functional Annotation of Polyketide Synthase (PKS) Components

Central to the biosynthesis of zaragozic acid A is a highly reducing polyketide synthase (HRPKS), encoded by the clz14 gene. nih.gov Unlike the canonical iterative PKSs, which use simple acetate (B1210297) or propionate (B1217596) starter units, the HRPKS in zaragozic acid A biosynthesis is primed with a benzoyl-CoA starter unit. nih.gov This is an unusual feature among fungal PKS systems. The clz14 HRPKS contains a standard set of domains for polyketide chain elongation and modification, including a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), enoylreductase (ER), ketoreductase (KR), and an acyl carrier protein (ACP) domain. nih.gov The AT domain is responsible for selecting the malonyl-CoA extender units for chain elongation, while the various reducing domains (KR, DH, ER) and the MT domain modify the growing polyketide chain in a programmed manner. nih.govnih.govnih.gov

Notably, the zaragozic acid A biosynthetic pathway does not involve Non-Ribosomal Peptide Synthetase (NRPS) components for the core scaffold assembly, as the starter unit is derived from benzoic acid, not an amino acid.

The supply of the benzoyl-CoA starter unit is facilitated by other enzymes within the clz cluster. Specifically, clz10 encodes a phenylalanine ammonia (B1221849) lyase (PAL) and clz12 encodes a 4-coumarate-CoA ligase. These enzymes are proposed to convert phenylalanine into benzoyl-CoA. nih.gov

Elucidation of Post-PKS Modification Enzymes

Once the HRPKS has synthesized the polyketide chain, a series of remarkable enzymatic transformations, known as post-PKS modifications, occur to generate the characteristic tricarboxylic acid core of zaragozic acid A. nih.govrsc.org

A key player in this process is a citrate synthase homolog, encoded by the clz17 gene. nih.gov This enzyme catalyzes the condensation of the PKS-derived polyketide with oxaloacetate, leading to the formation of a tricarboxylic acid intermediate. nih.gov This step is crucial for creating the dense, highly oxygenated core of the molecule.

Following the action of the citrate synthase, a hydrolase enzyme, encoded by clz11, is responsible for releasing the newly formed tricarboxylic acid-containing product from the enzymatic assembly line. nih.gov This controlled hydrolysis is a critical step in the biosynthetic pathway. The combination of the citrate synthase and hydrolase represents a highly regulated mechanism for product release from the HRPKS. nih.gov

Mechanistic Studies of Key Biosynthetic Enzymes

The elucidation of the clz gene cluster has paved the way for mechanistic studies of the key enzymes involved in zaragozic acid A biosynthesis. These studies are beginning to unravel the intricate chemical logic that governs the construction of this complex molecule.

Substrate Specificity and Reaction Mechanisms of Specific Biosynthetic Enzymes

The substrate specificity of the enzymes in the zaragozic acid A pathway is a key determinant of the final structure of the molecule. The HRPKS, Clz14, exhibits a preference for a benzoyl-CoA starter unit, a feature that distinguishes it from many other fungal PKSs. nih.gov The molecular basis for this unusual starter unit selection is an area of active research. The AT domain of the HRPKS is responsible for the selection of malonyl-CoA as the extender unit for the growing polyketide chain. nih.govnih.gov

The citrate synthase, Clz17, specifically recognizes the polyketide chain synthesized by Clz14 and catalyzes its condensation with oxaloacetate. nih.gov This reaction is proposed to form an intermediate which is then hydrolyzed by Clz11. The hydrolase, Clz11, appears to act in a coordinated fashion with the citrate synthase, ensuring the timely release of the tricarboxylic acid product. nih.gov In the absence of the citrate synthase, the release of the polyketide from the HRPKS is not observed, highlighting the controlled nature of this process. nih.gov

The enzymes Clz10 (PAL) and Clz12 (4-coumarate-CoA ligase) are believed to work in concert to provide the benzoyl-CoA starter unit from phenylalanine, although studies have shown that the heterologous host Aspergillus nidulans can still produce the zaragozic acid A precursor from its endogenous pool of benzoyl-CoA, albeit at lower levels when clz10 and clz12 are absent. nih.gov

Structural Biology of Biosynthetic Enzymes

As of early 2025, there is a lack of publicly available crystal structures or detailed structural analyses of the biosynthetic enzymes from the zaragozic acid A pathway (e.g., Clz14, Clz17, Clz11). Such structural information would be invaluable for understanding the precise mechanisms of substrate recognition, catalysis, and protein-protein interactions within this intricate enzymatic assembly line. Future structural studies on these enzymes will undoubtedly provide deeper insights into how this complex natural product is synthesized.

Genetic and Metabolic Engineering for Biosynthetic Pathway Elucidation

Genetic and metabolic engineering techniques have been instrumental in dissecting the biosynthetic pathway of zaragozic acid A. A significant breakthrough was the heterologous expression of genes from the clz cluster in the fungal host Aspergillus nidulans. nih.govannualreviews.org This approach has allowed researchers to study the function of individual enzymes and reconstitute parts of the biosynthetic pathway in a controlled genetic background. nih.gov

By expressing different combinations of clz genes in A. nidulans, it was demonstrated that only three enzymes—the HRPKS (Clz14), the citrate synthase (Clz17), and the hydrolase (Clz11)—are necessary to produce a key benzoyl-primed tricarboxylic acid intermediate. nih.gov This finding underscored the remarkable efficiency of this biosynthetic pathway. nih.gov

Gene deletion studies have further clarified the roles of specific enzymes. For instance, the deletion of the citrate synthase gene (clz17) in the heterologous expression system completely abolished the production of the tricarboxylic acid intermediate, confirming its essential role in the pathway. nih.gov Similarly, experiments involving the deletion of the genes responsible for starter unit synthesis (clz10 and clz12) demonstrated their importance for efficient production of the zaragozic acid A precursor. nih.gov These genetic manipulations have been crucial for assigning function to the genes within the clz cluster and for piecing together the step-by-step assembly of zaragozic acid A.

| Compound Name |

| Zaragozic acid A |

| Zaragozic acid A trisodium (B8492382) salt |

| Squalestatin S1 |

| Benzoyl-CoA |

| Phenylalanine |

| Oxaloacetate |

| Acetate |

| Methionine |

| Succinate |

| Benzoic acid |

| Enzyme / Gene | Function |

|---|---|

| Clz14 (HRPKS) | Highly reducing polyketide synthase; assembles the polyketide backbone. |

| KS Domain | Ketosynthase; catalyzes chain elongation. |

| AT Domain | Acyltransferase; selects malonyl-CoA extender units. |

| KR Domain | Ketoreductase; reduces keto groups. |

| DH Domain | Dehydratase; removes water to form double bonds. |

| ER Domain | Enoylreductase; reduces double bonds. |

| MT Domain | Methyltransferase; adds methyl groups. |

| ACP Domain | Acyl carrier protein; tethers the growing polyketide chain. |

| Clz17 | Citrate synthase; condenses the polyketide with oxaloacetate. |

| Clz11 | Hydrolase; releases the tricarboxylic acid product. |

| Clz10 | Phenylalanine ammonia lyase (PAL); involved in benzoyl-CoA synthesis. |

| Clz12 | 4-coumarate-CoA ligase; involved in benzoyl-CoA synthesis. |

Targeted Gene Knockouts and Overexpression for Pathway Reconstruction

The advent of genomic sequencing and genetic engineering has provided powerful tools for dissecting the biosynthetic pathway of natural products like zaragozic acid A. By identifying and manipulating the genes responsible for its production, researchers can assign functions to individual enzymes and reconstruct key parts of the biosynthetic assembly line.

Recent studies have successfully identified the zaragozic acid A biosynthetic gene cluster (clz) from the fungus Curvularia lunata. nih.gov A pivotal strategy in deciphering this pathway has been the heterologous expression of specific clz genes in a host organism that does not naturally produce the compound, such as Aspergillus nidulans. This approach allows for the functional characterization of enzymes in a controlled environment. nih.gov

A key breakthrough was the reconstitution of the initial steps of the pathway. Researchers demonstrated that the expression of just three enzymes from the clz cluster—a highly reducing polyketide synthase (HRPKS, Clz14), a citrate synthase (Clz17), and a hydrolase (Clz11)—was sufficient to produce a benzoyl-primed tricarboxylic acid intermediate, a crucial precursor to the final molecule. nih.gov The HRPKS is responsible for initiating the process using a benzoic acid starter unit, which is then extended and processed. The subsequent action of the citrate synthase and hydrolase generates the tricarboxylic acid-containing product. nih.gov The inability to produce this intermediate when the citrate synthase or hydrolase genes were omitted confirmed their essential roles in this part of the pathway. nih.gov

This overexpression strategy has been instrumental in reconstructing the formation of one of the key building blocks of zaragozic acid A, showcasing how a minimal set of enzymes can collaborate to create complex molecular structures. While specific gene knockout studies in the native producer are less detailed in available literature, these heterologous expression experiments provide clear evidence for the function of core biosynthetic genes.

Table 1: Key Enzymes in Zaragozic Acid A Intermediate Biosynthesis Reconstituted in A. nidulans

| Gene | Enzyme Type | Proposed Function in Pathway |

|---|---|---|

| clz14 | Highly Reducing Polyketide Synthase (HRPKS) | Primes biosynthesis with a benzoic acid starter unit and performs initial extensions. nih.gov |

| clz17 | Citrate Synthase | Catalyzes the extension with oxaloacetate to form a citrate-like core. nih.gov |

| clz11 | Hydrolase | Involved in the controlled release of the tricarboxylic acid intermediate from the HRPKS. nih.gov |

Isotopic Labeling Studies for Precursor Incorporation

Isotopic labeling is a classical and powerful technique used to trace the metabolic origins of complex natural products. By feeding the producing organism with precursors enriched with stable isotopes (like ¹³C or ¹⁸O) and analyzing their incorporation into the final molecule, scientists can map out the biosynthetic building blocks.

Studies have established that the biosynthesis of zaragozic acid A draws from several fundamental metabolic pools. The core structure is assembled from a collection of precursors including acetate units, methyl groups from methionine, succinate, and benzoic acid. wikipedia.org The tricarboxylic acid core of the molecule is known to be derived, at least in part, from oxaloacetate, a key intermediate in the citric acid cycle. nih.gov

Further investigations have shown that the biosynthesis appears to proceed through alkyl citrate intermediates. nih.gov When the activity of squalene (B77637) synthase is inhibited by zaragozic acid A, an accumulation of precursors such as farnesyl diphosphate (B83284), farnesol (B120207), and related organic acids is observed, which can be traced using labeled mevalonate (B85504). researchgate.net This provides indirect evidence of the pathway's dynamics and the points at which precursors accumulate when a downstream enzyme is blocked.

While the general precursors are known, detailed studies mapping the precise incorporation pattern of each atom from these labeled precursors into the final zaragozic acid A structure are complex and continue to be an area of investigation.

Table 2: Identified Precursors for Zaragozic Acid A Biosynthesis

| Precursor | Role in Biosynthesis |

|---|---|

| Acetate | Primary building block for the polyketide side chains. wikipedia.org |

| Methionine | Source of methyl groups for side chain modifications. wikipedia.org |

| Succinate | Contributes to the core structure. wikipedia.org |

| Benzoic Acid | Serves as the starter unit for one of the polyketide side chains. wikipedia.org |

| Oxaloacetate | A key precursor for the tricarboxylic acid core. nih.gov |

Directed Biosynthesis for Analog Production

Directed biosynthesis is a technique that leverages the substrate flexibility of biosynthetic enzymes to create novel analogs of a natural product. By feeding the producing organism with synthetic precursors that mimic the natural ones, it is possible to trick the enzymatic machinery into incorporating these artificial building blocks into the final structure.

This approach has been successfully applied to the production of novel zaragozic acid A analogs. Researchers have fed an unidentified sterile fungus, a known producer of zaragozic acid A, with a variety of carboxylic acids that are structurally similar to the natural benzoic acid starter unit. The fungus was able to incorporate these synthetic precursors, leading to the generation of new zaragozic acid A derivatives with modified side chains. nih.gov

For instance, when the fungus was supplied with precursors like 2-thiophenecarboxylic acid or 3-fluorobenzoic acid, it produced analogs where the phenyl group on the C-1 alkyl side chain was replaced by a thiophenyl or a fluorophenyl group, respectively. nih.gov Remarkably, these new analogs retained potent inhibitory activity against squalene synthase, demonstrating that the core structure is the primary determinant of biological activity. nih.gov This technique not only provides insights into the substrate tolerance of the biosynthetic enzymes but also offers a powerful method for generating novel compounds with potential therapeutic applications. nih.govfrontiersin.org

Table 3: Production of Zaragozic Acid A Analogs via Directed Biosynthesis

| Exogenous Precursor Supplied | Resulting Group at C-6' of the C-1 Alkyl Side Chain |

|---|---|

| 2-Thiophenecarboxylic acid | 2-Thiophenyl |

| 3-Thiophenecarboxylic acid | 3-Thiophenyl |

| 2-Furoic acid | 2-Furyl |

| 2-Fluorobenzoic acid | o-Fluorophenyl |

| 3-Fluorobenzoic acid | m-Fluorophenyl |

| 4-Fluorobenzoic acid | p-Fluorophenyl |

Data sourced from a study on an unidentified sterile fungus. nih.gov

Synthetic Chemistry Approaches to Zaragozic Acid a and Analogs

Strategies for Total Synthesis of Zaragozic Acid A Core Structures

The total synthesis of the zaragozic acid A core, a highly oxygenated 2,8-dioxabicyclo[3.2.1]octane system, has been a primary focus of numerous research groups. The complexity of this core, featuring multiple contiguous stereocenters, has necessitated the development of convergent and stereocontrolled synthetic routes.

Retrosynthetic Analysis and Key Disconnection Strategies

A common feature in many total syntheses of zaragozic acid A is a retrosynthetic analysis that simplifies the complex core into more manageable building blocks. nih.gov Key disconnections often target the ester linkages and the carbon-carbon bonds forming the bicyclic system.

One prominent strategy involves a disconnection of the 2,8-dioxabicyclo[3.2.1]octane core to a precursor that can be assembled through an intramolecular ketalization. nih.gov This approach simplifies the target to a linear or macrocyclic precursor containing the necessary stereochemical information.

Another powerful retrosynthetic approach involves a [4+3] cycloaddition reaction to construct the seven-membered ring of the bicyclic core. This strategy allows for the rapid assembly of the core structure from two less complex fragments.

A particularly innovative retrosynthesis conceptualizes the zaragozic acid core as an assembly of glycolic acid subunits. nih.gov This led to the development of a "self-consistent sequence" where the carbon skeleton and stereochemistry are built up concurrently through a controlled oligomerization of a glycolic acid synthon equivalent. nih.gov This approach minimizes protecting group manipulations and oxidation state adjustments, leading to a highly efficient synthesis. nih.gov

Development of Stereoselective Synthetic Methodologies

The creation of the numerous stereocenters within the zaragozic acid A core in a controlled manner is a significant hurdle. Several stereoselective methodologies have been developed and applied to address this challenge.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation has been a key reaction in several syntheses to install vicinal diols with high stereocontrol. msu.edu This method is crucial for setting the stereochemistry of the hydroxyl groups on the bicyclic core.

Aldol (B89426) Reactions: Diastereoselective aldol reactions have been employed to create carbon-carbon bonds while controlling the relative stereochemistry of adjacent stereocenters. nih.gov For instance, a tin(II) triflate-promoted aldol coupling between an α-keto ester and a silyl (B83357) ketene (B1206846) thioacetal has been used to create the C4 and C5 quaternary stereocenters simultaneously. nih.gov

Ireland-Claisen Rearrangement: The Ireland-Claisen rearrangement has been utilized to establish key carbon-carbon bonds and transfer chirality, providing a powerful tool for stereocontrol during the synthesis. organic-chemistry.org

Carbonyl Ylide Cycloaddition: A tandem carbonyl ylide formation/1,3-dipolar cycloaddition approach has been developed for the construction of the bicyclic core. nih.gov This strategy offers high convergency and flexibility in the synthesis.

Photochemical C(sp3)–H Acylation: A novel approach using a Norrish-Yang cyclization of a 1,2-diketone followed by oxidative ring-opening has been developed to functionalize a tertiary C-H bond, a significant challenge in organic synthesis. acs.org

These are just a few examples of the diverse stereoselective methods that have been instrumental in the successful total syntheses of zaragozic acid A and its congeners.

Design and Chemical Synthesis of Mechanistic Analogs of Zaragozic Acid A

The synthesis of analogs of zaragozic acid A is crucial for understanding its mechanism of action, probing its interactions with the target enzyme squalene (B77637) synthase, and potentially developing new therapeutic agents.

Exploration of Structural Modifications for Probing Target Interactions

By systematically modifying different parts of the zaragozic acid A molecule, researchers can gain insights into which functional groups are essential for binding and inhibitory activity. Crystal structures of zaragozic acid A complexed with human squalene synthase have revealed that the inhibitor induces a local conformational change in the substrate-binding site. nih.gov The C-6 acyl group extends into the cofactor binding cavity, suggesting that modifications in this region could modulate activity. nih.gov

Analogs with variations in the C-1 alkyl and C-6 acyl side chains have been synthesized to explore the structure-activity relationship (SAR). These studies have shown that the nature of these side chains significantly influences the inhibitory potency.

Furthermore, simplified analogs of the core structure have been designed and synthesized to determine the minimal pharmacophore required for activity. These studies are essential for designing more synthetically accessible yet potent inhibitors.

Synthesis of Labeled Analogs for Tracking and Binding Studies

To directly study the binding of zaragozic acid A to its target enzyme and track its distribution in biological systems, analogs containing isotopic labels (e.g., ¹³C, ³H) or fluorescent tags are required. The synthesis of such labeled compounds presents its own set of challenges, as the labels must be incorporated without altering the biological activity of the molecule.

These labeled analogs are invaluable tools for a variety of biochemical and biophysical studies, including:

Binding assays: To quantify the affinity of the inhibitor for the enzyme.

Enzyme kinetics: To elucidate the mechanism of inhibition.

Imaging studies: To visualize the localization of the inhibitor within cells and tissues.

Semisynthetic Approaches for Derivatization from Natural Sources

While total synthesis provides a versatile platform for creating a wide range of analogs, semisynthesis offers a more direct route to certain derivatives, starting from the naturally occurring zaragozic acid A. This approach is particularly useful when the core structure is readily available from fermentation.

Directed biosynthesis is a powerful semisynthetic technique where the producing fungal culture is fed with synthetic precursors to the side chains. sigmaaldrich.comwikipedia.orgnih.govresearchgate.net This can lead to the production of novel zaragozic acid analogs with modified C-1 alkyl or C-6 acyl groups. sigmaaldrich.comresearchgate.net This method leverages the enzymatic machinery of the organism to perform complex chemical transformations, often with high regio- and stereoselectivity.

Chemical modifications of the natural product itself can also be performed. For example, the ester groups can be selectively hydrolyzed and re-esterified with different acyl groups to generate a library of analogs for SAR studies.

Pre Clinical Research Models for Investigating Zaragozic Acid a Trisodium Salt Mechanisms

Investigation in In Vitro Biological Systems

In vitro models have been fundamental in identifying the direct molecular target of Zaragozic acid A and understanding its subsequent effects on cellular pathways in a controlled environment.

Cell-Free Enzyme Assays for Direct Target Inhibition Studies

Cell-free assays using purified or microsomal enzyme preparations have been crucial in pinpointing the precise target of Zaragozic acid A. These studies have unequivocally identified squalene (B77637) synthase as the primary site of action.

Zaragozic acid A is a powerful, competitive inhibitor of squalene synthase. nih.gov In assays using rat liver microsomal preparations, it was found to inhibit the enzyme with picomolar potency. nih.govresearchgate.net The inhibition is reversible and competitive with respect to the enzyme's substrate, farnesyl pyrophosphate. researchgate.netsigmaaldrich.com This mechanism involves Zaragozic acid A mimicking the substrate and the reaction intermediate, presqualene pyrophosphate. The apparent inhibition constant (Ki) for Zaragozic acid A against rat liver squalene synthase has been determined to be exceptionally low, highlighting its high affinity for the enzyme's active site. nih.gov

Table 1: Inhibition of Rat Liver Squalene Synthase by Zaragozic Acid A

| Parameter | Value | Source(s) |

|---|---|---|

| Enzyme Source | Rat Liver Microsomes | nih.gov |

| Inhibition Type | Competitive | nih.govresearchgate.net |

| Apparent Ki | 78 pM | nih.gov |

Mechanistic Studies in Mammalian Cell Lines (e.g., HepG2, CHO)

The effects of Zaragozic acid A have been extensively studied in various mammalian cell lines, providing insight into its function in a cellular context. In the human hepatoma cell line, HepG2, Zaragozic acid A effectively inhibits cholesterol synthesis. nih.gov This inhibition of squalene synthase leads to a predictable accumulation of upstream metabolites derived from [3H]mevalonate, such as farnesyl diphosphate (B83284), and its dephosphorylated products, farnesol (B120207) and related organic acids. nih.gov

In human neuroblastoma cells, treatment with Zaragozic acid A was shown to stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing. nih.gov This effect was linked to the reduction of cellular cholesterol by approximately 30%, which in turn increased the activity of α-secretase (ADAM10), an enzyme that cleaves the precursor protein in a way that prevents the formation of amyloid plaques. nih.gov

Table 2: Observed Effects of Zaragozic Acid A in Mammalian Cell Lines

| Cell Line | Key Finding | Consequence | Source(s) |

|---|---|---|---|

| HepG2 (Human Hepatoma) | Potent inhibition of cholesterol synthesis. | Accumulation of precursor metabolites like farnesyl diphosphate. | nih.gov |

| Human Neuroblastoma | Stimulation of α-secretase (ADAM10) activity. | Reduced cellular cholesterol; increased non-amyloidogenic processing of amyloid precursor protein. | nih.gov |

Mechanistic Studies in In Vivo Animal Models

In vivo studies in animal models have been essential to confirm the biochemical effects of Zaragozic acid A trisodium (B8492382) salt observed in vitro and to evaluate its impact on systemic lipid metabolism.

Biochemical Pathway Modulation in Rodent Models (e.g., lipid profiles, enzyme activities)

Administration of Zaragozic acid A to rodent models has demonstrated significant effects on hepatic cholesterol synthesis and lipid regulation. In mice, it acts as a potent inhibitor of acute hepatic cholesterol synthesis, with a 50% inhibitory dose (ED50) of approximately 200 µg/kg. nih.gov This inhibition leads to a measurable decrease in newly synthesized cholesterol. nih.gov

In rats, treatment with Zaragozic acid A was found to cause an increase in the hepatic mRNA levels of the low-density lipoprotein (LDL) receptor. sigmaaldrich.comwikipedia.org This upregulation is a key mechanism for clearing LDL cholesterol from the circulation. Furthermore, studies in primates have confirmed that this inhibition of squalene synthase translates to lower plasma cholesterol levels, demonstrating its potential as a cholesterol-lowering agent. sigmaaldrich.comnih.gov

Table 3: In Vivo Effects of Zaragozic Acid A in Animal Models

| Animal Model | Finding | Implication | Source(s) |

|---|---|---|---|

| Mouse | Inhibition of hepatic cholesterol synthesis (ED50 ≈ 200 µg/kg). | Reduced de novo cholesterol production. | nih.gov |

| Rat | Increased hepatic LDL receptor mRNA levels. | Enhanced clearance of circulating LDL cholesterol. | sigmaaldrich.comwikipedia.org |

| Primate | Lowered plasma cholesterol levels. | Systemic cholesterol reduction. | sigmaaldrich.comnih.gov |

Exploration of Biological Effects in Zebrafish or Other Vertebrate Models (if applicable to research)

Based on a review of the available scientific literature, specific studies investigating the biological effects of Zaragozic acid A trisodium salt in zebrafish (Danio rerio) models have not been prominently reported. While other cholesterol synthesis inhibitors, such as statins, have been studied in zebrafish to understand developmental processes, dedicated research on the impact of Zaragozic acid A in this model is not apparent in the reviewed sources. nih.gov

Development of Specific Disease Models for Mechanistic Elucidation

The investigation into the mechanisms of this compound has been facilitated by the development and use of specific preclinical disease models. These models, ranging from cell cultures to complex animal systems, have been instrumental in elucidating the compound's primary mode of action and exploring its potential in various therapeutic areas. The primary focus of these models has been on diseases related to cholesterol metabolism, but research has also extended to other areas like neurological and infectious diseases.

Research has utilized a variety of models to understand how inhibiting squalene synthase with zaragozic acid A affects biological pathways. These models have been critical for confirming the compound's efficacy and for revealing the downstream consequences of enzyme inhibition in a physiological context.

Hypercholesterolemia and Cardiovascular Disease Models

The most extensive research has been in the context of hypercholesterolemia, given that zaragozic acid A's target, squalene synthase, is the first committed enzyme in the cholesterol biosynthesis pathway. wikipedia.orgwikipedia.orgahajournals.org

In Vitro Liver Cell Models: The human hepatoma cell line, Hep G2, has served as a foundational in vitro model. nih.govresearchgate.net Studies using these cells demonstrated that zaragozic acids potently inhibit the synthesis of cholesterol. nih.govresearchgate.net A key mechanistic finding from this model was that the inhibition of squalene synthase led to the accumulation of precursor molecules, specifically farnesyl diphosphate and related organic acids. nih.govresearchgate.net

In Vivo Rodent Models: To confirm the effects observed in vitro, researchers have used mouse and rat models. In mice, zaragozic acid A was shown to be a potent inhibitor of acute hepatic cholesterol synthesis. nih.govresearchgate.net Furthermore, studies in rats revealed a crucial downstream effect: treatment with zaragozic acid A led to an increase in the messenger RNA (mRNA) levels of the hepatic low-density lipoprotein (LDL) receptor. wikipedia.orgsigmaaldrich.com This upregulation of LDL receptors is a key mechanism for clearing LDL cholesterol from the bloodstream.

In Vivo Primate Models: Research in primates has confirmed that the inhibition of squalene synthase by zaragozic acids effectively lowers plasma cholesterol levels, validating the compound's potential as a cholesterol-lowering agent. wikipedia.orgnih.gov

Neurological Disease Models

The link between cholesterol metabolism and neurodegenerative diseases has prompted investigations using neurological models.

Human Neuroblastoma Cell Models: To explore the effects on Alzheimer's disease pathology, human neuroblastoma cells have been used as a model system. nih.gov Research showed that treatment with zaragozic acid stimulated the non-amyloidogenic processing pathway of the amyloid-beta protein precursor (AβPP). nih.gov Specifically, it increased the activity of α-secretase, an enzyme that cleaves AβPP in a way that prevents the formation of amyloid plaques. nih.gov This effect was linked to the reduction of cellular cholesterol, demonstrating that zaragozic acid's mechanism could have beneficial applications beyond simple cholesterol reduction. nih.gov

Infectious Disease Models

The target enzyme, squalene synthase, is also present in fungi and has homologs in other pathogens, opening avenues for anti-infective research. nih.gov

Staphylococcus aureus Model: Zaragozic acid A has been shown to effectively inhibit dehydrosqualene synthase (CrtM) in Staphylococcus aureus. nih.gov This enzyme is a bacterial homolog of human squalene synthase and is responsible for synthesizing staphyloxanthin, a carotenoid pigment that acts as a virulence factor by protecting the bacterium from oxidative stress. nih.gov By inhibiting this enzyme, zaragozic acid A compromises a key survival mechanism of the pathogen.

Chagas Disease Conceptual Model: Researchers have proposed a model for treating Chagas disease by targeting the sterol biosynthesis pathway in the Triatominae insect vector. mdpi.com Since squalene synthase is a critical enzyme in this pathway, its inhibition by compounds like zaragozic acid A could represent a viable therapeutic strategy. mdpi.com

Human Genetic Disease Models

Rare human genetic disorders can serve as natural models for understanding the consequences of enzyme deficiencies.

Squalene Synthase Deficiency: The study of individuals with squalene synthase deficiency, a rare genetic disorder caused by mutations in the FDFT1 gene, provides a human model for the effects of blocking this enzyme. nih.gov Patients with this condition exhibit a distinct metabolite profile, including the accumulation of farnesol and its derivatives, which is similar to the profile observed in animal models treated with squalene synthase inhibitors. nih.gov This genetic disease model underscores the critical role of the enzyme in development and provides insight into the metabolic consequences of its inhibition. nih.gov

The table below summarizes the key disease models used to elucidate the mechanisms of zaragozic acid A.

| Disease Area | Model System | Key Mechanistic Finding |

|---|---|---|

| Hypercholesterolemia | Hep G2 Cells (Human Hepatoma) | Inhibited cholesterol synthesis and caused accumulation of farnesyl diphosphate. nih.govresearchgate.net |

| Hypercholesterolemia | Mouse Model | Demonstrated potent in vivo inhibition of acute hepatic cholesterol synthesis. nih.govresearchgate.net |

| Hypercholesterolemia | Rat Model | Increased hepatic LDL receptor mRNA levels, a mechanism for lowering plasma cholesterol. wikipedia.orgsigmaaldrich.com |

| Hypercholesterolemia | Primate Model | Confirmed the lowering of plasma cholesterol levels. wikipedia.orgnih.gov |

| Alzheimer's Disease | Human Neuroblastoma Cells | Stimulated the non-amyloidogenic α-secretase pathway by reducing cellular cholesterol. nih.gov |

| Bacterial Infection | Staphylococcus aureus | Inhibited dehydrosqualene synthase (CrtM), a key enzyme for the virulence factor staphyloxanthin. nih.gov |

| Chagas Disease | Conceptual Model (Triatominae vector) | Proposed as a target to disrupt essential sterol biosynthesis in the disease vector. mdpi.com |

| Cholesterol Biosynthesis Defect | Humans with Squalene Synthase Deficiency | Provided insight into the metabolic cascade resulting from enzyme inhibition, showing farnesol accumulation. nih.gov |

Advanced Methodological Frameworks for Researching Zaragozic Acid a Trisodium Salt

Chromatographic and Separation Science Applications for Research Sample Preparation

Chromatographic techniques are fundamental to the isolation, purification, and analysis of Zaragozic Acid A and its analogs, forming the bedrock of sample preparation for a wide array of biosynthetic and mechanistic studies.

High-Resolution Chromatography for Metabolite Profiling in Biosynthetic Studies

High-resolution chromatography, particularly when coupled with mass spectrometry, is a powerful tool for unraveling the biosynthetic pathway of Zaragozic Acid A. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) are essential for separating and identifying the various intermediates produced by the fungal host during the synthesis of the zaragozic acids. By analyzing the metabolic profiles of wild-type and genetically modified strains, researchers can identify accumulated intermediates and deduce the function of specific genes within the biosynthetic gene cluster. For instance, the inhibition of squalene (B77637) synthase by Zaragozic Acid A leads to the accumulation of upstream intermediates like farnesyl pyrophosphate (FPP).

Preparative Chromatography for Obtaining Analogs for Mechanistic Investigations

Preparative chromatography is crucial for isolating sufficient quantities of Zaragozic Acid A and its naturally occurring or synthetically modified analogs for in-depth mechanistic studies. This purification is a critical step for subsequent biophysical and structural analyses. The availability of pure analogs allows for a systematic investigation of structure-activity relationships, providing insights into which chemical moieties of the zaragozic acid scaffold are essential for potent inhibition of squalene synthase.

Biophysical Techniques for Analyzing Ligand-Target Interactions

A suite of biophysical techniques has been employed to dissect the molecular details of the interaction between Zaragozic Acid A and its target, squalene synthase. These methods provide quantitative data on binding affinity, thermodynamics, and the structural basis of inhibition.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for characterizing the binding thermodynamics of Zaragozic Acid A to squalene synthase. ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). SPR, on the other hand, monitors the binding interaction in real-time by detecting changes in the refractive index at a sensor surface, allowing for the determination of association and dissociation rate constants.

| Technique | Parameters Measured | Significance for Zaragozic Acid A Research |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic signature of the Zaragozic Acid A-squalene synthase interaction, revealing the driving forces behind binding. |

| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd) | Enables real-time analysis of the binding kinetics, offering insights into how quickly the inhibitor binds to and dissociates from the enzyme. |

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structure-Based Research (of target-ligand complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been pivotal in providing atomic-level insights into the interaction between Zaragozic Acid A and squalene synthase. X-ray crystallography of the co-complex has revealed the precise binding mode of Zaragozic Acid A within the active site of the enzyme. These structural studies have shown how the inhibitor mimics the natural substrate, farnesyl pyrophosphate, and have detailed the key hydrogen bonding and electrostatic interactions that contribute to its high-affinity binding. NMR spectroscopy can complement these findings by providing information on the dynamics of the protein-ligand complex in solution.

Mass Spectrometry-Based Approaches for Mechanistic and Biosynthetic Elucidation

Mass spectrometry (MS) is an indispensable tool in the study of Zaragozic Acid A, offering high sensitivity and specificity for both mechanistic and biosynthetic investigations. MS-based techniques are used to identify and quantify metabolites in complex biological samples, providing crucial information on how the inhibition of squalene synthase by Zaragozic Acid A perturbs the metabolic flux within the mevalonate (B85504) pathway. For instance, techniques like UPLC coupled with tandem Mass Spectrometry (UPLC-MS/MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are instrumental in profiling the intermediates of this pathway. Furthermore, advanced MS methods are employed to characterize the structure of novel zaragozic acid analogs and to analyze the incorporation of isotopically labeled precursors, which is key to deciphering the intricate steps of its biosynthesis. nih.gov

| Mass Spectrometry Technique | Application in Zaragozic Acid A Research | Insights Gained |

| UPLC-MS/MS | Metabolite profiling of the mevalonate pathway | Identification and quantification of pathway intermediates that accumulate upon squalene synthase inhibition. |

| ESI-MS | Structural characterization of Zaragozic Acid A and its analogs | Determination of the molecular weight and fragmentation patterns to confirm chemical structures. |

| Isotope Labeling Studies with MS | Elucidation of biosynthetic pathways | Tracing the incorporation of labeled precursors to map the assembly of the zaragozic acid core. |

Proteomics and Metabolomics for Systems-Level Understanding of Cellular Responses

Proteomics and metabolomics are powerful "omics" technologies that offer a holistic view of the cellular state by analyzing the entire set of proteins and metabolites, respectively. When a cell is exposed to a bioactive compound like Zaragozic Acid A trisodium (B8492382) salt, these techniques can map the resulting cascade of molecular changes, providing a systems-level understanding of its mechanism of action and downstream effects.

Proteomic Analysis: Proteomics investigates large-scale protein expression and modification. In the context of Zaragozic Acid A, this methodology can identify which proteins are up- or down-regulated in response to the inhibition of squalene synthase. For instance, studies on other fungal inhibitors have shown that treatment can lead to differential expression of proteins involved in cell wall biogenesis, integrity, adhesion, and stress responses. nih.gov A proteomic approach to studying Zaragozic Acid A would likely involve treating a relevant cell line, such as the human hepatoma cell line HepG2, with the compound. nih.govnih.gov Following treatment, cellular proteins would be extracted, digested into peptides, and analyzed using high-resolution mass spectrometry to identify and quantify thousands of proteins, revealing the cell's adaptive or stress-related protein signatures. nih.gov

Metabolomic Analysis: Metabolomics provides a snapshot of the small-molecule metabolites within a cell, offering direct insight into the biochemical consequences of enzyme inhibition. Since Zaragozic Acid A is a potent inhibitor of squalene synthase, its primary metabolic effect is the blockage of the cholesterol biosynthesis pathway. nih.govwikipedia.org This leads to a predictable accumulation of metabolites upstream of the inhibited enzyme and a depletion of those downstream.

Research has demonstrated that inhibiting squalene synthase with Zaragozic Acid A in cells leads to a significant accumulation of precursors such as farnesyl diphosphate (B83284) and its dephosphorylated form, farnesol (B120207). nih.govpnas.org A comprehensive metabolomic study would utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify these and other related changes across the metabolome. Such an analysis would provide a detailed metabolic fingerprint of the cellular response to Zaragozic Acid A treatment.

The table below outlines the expected metabolic alterations in cells treated with Zaragozic Acid A trisodium salt, based on its known mechanism of action.

| Metabolite Class | Expected Change upon Treatment | Rationale |

| Isoprenoid Precursors | ▲ Increase | Inhibition of squalene synthase causes a bottleneck, leading to the accumulation of its substrate, farnesyl diphosphate, and related upstream molecules. nih.govpnas.org |

| Squalene | ▼ Decrease | As the direct product of the inhibited enzyme, squalene levels are expected to drop significantly. nih.gov |

| Sterols (e.g., Cholesterol) | ▼ Decrease | The end-products of the pathway, including cholesterol, would be depleted due to the upstream blockage. nih.govnih.gov |

| Organic Acids | ▲ Increase | Studies have observed an accumulation of organic acids derived from the overflow of mevalonate pathway intermediates. nih.govpnas.org |

By integrating proteomic and metabolomic data, researchers can construct a comprehensive model of the cellular response to Zaragozic Acid A, linking the direct inhibition of a key enzyme to broader changes in protein expression, metabolic reprogramming, and cellular stress pathways.

Isotope-Resolved Mass Spectrometry for Tracing Biosynthetic Intermediates

Understanding the biosynthetic pathway of a complex natural product like Zaragozic Acid A is crucial for efforts in bioengineering and synthetic biology. Isotope-resolved mass spectrometry is a powerful technique that acts as a molecular tracer, allowing scientists to map the precise origins of the atoms within the final molecule. This is achieved by feeding the producing organism with precursors that have been enriched with stable isotopes, such as Carbon-13 (¹³C).

The biosynthesis of Zaragozic Acid A proceeds through a complex polyketide synthase pathway. wikipedia.org To decipher this pathway, researchers have conducted feeding experiments where the producing fungal culture is supplied with simple, ¹³C-labeled compounds. The fungal machinery incorporates these labeled precursors into the Zaragozic Acid A molecule. By analyzing the final product with mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, scientists can pinpoint the exact locations of the ¹³C atoms, thereby revealing the building blocks of the molecule.

Studies have successfully used this methodology to determine the biosynthetic origins of the Zaragozic Acid A carbon skeleton. These experiments have shown that the core structure is assembled from several fundamental metabolic building blocks.

The following table summarizes the key findings from isotope-labeling studies on the biosynthesis of Zaragozic Acid A.

| Labeled Precursor | Incorporated into which part of Zaragozic Acid A? | Key Finding |

| [¹³C]Acetate | Polyketide side chains | Demonstrates that the two lipophilic side chains are assembled via the polyketide synthesis pathway. |

| L-[methyl-¹³C]Methionine | Branched methyl groups on side chains | Confirms that the branched methyl functionalities are derived from S-adenosyl methionine (SAM) methylation. |

| [¹³C]Succinic Acid | Core tricarboxylic acid moiety | Reveals that a portion of the unique dioxabicyclo[3.2.1]octane core originates from a citric acid cycle intermediate. |

| [¹³C]Benzoic Acid | Phenyl group on the alkyl side chain | Shows that the phenyl group is incorporated directly from benzoic acid, acting as a starter unit for one of the polyketide chains. |

These isotope-tracing experiments, coupled with the power of mass spectrometry to resolve molecules based on their isotopic composition, have been instrumental in constructing a detailed map of Zaragozic Acid A biosynthesis. This knowledge is foundational for any future efforts to manipulate the pathway to produce novel analogs or to enhance the production yield of this potent squalene synthase inhibitor.

Future Research Directions and Unresolved Questions in Zaragozic Acid a Research

Exploration of Novel Biological Targets and Polypharmacology

While the primary mechanism of action of Zaragozic acid A is the inhibition of squalene (B77637) synthase, emerging evidence suggests that its biological activity may not be limited to this single target. blogspot.comwikipedia.org The concept of polypharmacology, where a single compound interacts with multiple targets, is a growing area of interest in drug discovery.

Known and Potential Off-Target Effects of Zaragozic Acid A

| Target Enzyme | Observation | Potential Implication |

|---|---|---|

| Squalene Synthase | Potent, picomolar competitive inhibitor. nih.gov | Primary mechanism for cholesterol-lowering and antifungal effects. researchgate.net |

| Ras Farnesyl-Protein Transferase | Mildly inhibits this enzyme. wikipedia.org | Potential for investigation in anticancer research, as Ras proteins are implicated in various cancers. |

| Geranylgeranyl-Protein Transferase | Inhibited at similar concentrations to farnesyl-protein transferase. | Further exploration of its role in protein prenylation and associated signaling pathways. |

| Alpha-secretase (ADAM10) | Stimulates the non-amyloidogenic pathway of amyloid-beta protein precursor processing. nih.gov | Potential therapeutic avenue for Alzheimer's disease by promoting the cleavage of amyloid precursor protein in a non-pathogenic way. |

Future research should focus on systematically screening Zaragozic acid A against a broader panel of enzymes and receptors to identify additional targets. This could unveil novel therapeutic applications and provide a more complete picture of its pharmacological profile. The mild inhibition of farnesyl-protein transferase and geranylgeranyl-protein transferase suggests that Zaragozic acid A could have subtle but significant effects on cellular signaling pathways that rely on prenylated proteins. wikipedia.org Furthermore, its ability to stimulate alpha-secretase activity opens up an entirely new field of investigation into its potential as a neuroprotective agent. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The advent of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers powerful tools to gain a holistic understanding of the cellular response to Zaragozic acid A. mdpi.comnih.gov These approaches can provide unbiased, system-wide data to elucidate complex biological networks affected by the compound.

A study investigating the effect of Zaragozic acid A on the gut bacterium Akkermansia muciniphila employed transcriptome and proteome analyses. The findings revealed that in the presence of deoxycholic acid, Zaragozic acid A treatment led to the upregulation of the γ-aminobutyric acid (GABA) production pathway, which is associated with stress responses. This suggests that Zaragozic acid A can modulate metabolic pathways beyond sterol biosynthesis.

Future research should expand the use of omics technologies to various cell types and organisms treated with Zaragozic acid A. For instance, transcriptomic analysis of fungal cells could identify compensatory mechanisms that are activated in response to the inhibition of ergosterol biosynthesis. Metabolomic studies of mammalian cells could reveal downstream effects of squalene synthase inhibition on other metabolic pathways. scienceopen.com Integrating these multi-omics datasets will be crucial for constructing comprehensive models of Zaragozic acid A's mechanism of action and identifying potential biomarkers of its activity.

Development of Advanced Computational Models for Predicting Biological Activity and Binding

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and the optimization of lead compounds. nih.gov For a molecule as complex as Zaragozic acid A, computational approaches can provide valuable insights into its structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) models could be developed for Zaragozic acid A and its analogues to correlate their structural features with their inhibitory potency against squalene synthase and other potential targets. mdpi.com Such models could guide the design of new derivatives with improved activity or selectivity.

Molecular docking and molecular dynamics simulations can be employed to visualize the binding of Zaragozic acid A to its target enzymes at an atomic level. rsc.orgnih.gov These simulations can help to:

Identify the key amino acid residues involved in the binding interaction.

Understand the conformational changes that occur upon binding.

Predict the binding affinities of novel Zaragozic acid A derivatives.

The development of robust and predictive computational models will accelerate the exploration of the vast chemical space around the Zaragozic acid A scaffold, facilitating the design of next-generation inhibitors with tailored pharmacological properties.

Strategies for Enhancing Biosynthetic Yields for Research Purposes

A significant bottleneck in the research and development of Zaragozic acid A is its limited supply from natural fermentation. nih.gov Therefore, developing strategies to enhance its biosynthetic yield is of paramount importance for enabling further preclinical and potentially clinical studies.

Strategies for Enhancing Zaragozic Acid A Production

| Strategy | Description | Potential Outcome |

|---|---|---|

| Directed Biosynthesis | Supplementing the fermentation medium with precursors or analogues of the biosynthetic pathway. For example, feeding the producing fungus with analogues of the C-1 alkyl side chain precursor can lead to the production of novel Zaragozic acid A derivatives. nih.govebi.ac.uk | Generation of a diverse library of Zaragozic acid A analogues for SAR studies. |

| Fermentation Optimization | Systematically optimizing fermentation parameters such as medium composition, pH, temperature, and aeration. Fed-batch fermentation strategies can also be employed to maintain optimal nutrient levels and prolong the production phase. mdpi.comresearchgate.netmdpi.com | Increased titers of Zaragozic acid A in the fermentation broth. |

| Metabolic Engineering | Genetically modifying the producing fungal strain to enhance the expression of key biosynthetic genes or to block competing metabolic pathways. This could involve overexpressing genes in the Zaragozic acid A biosynthetic cluster or deleting genes that divert precursors to other secondary metabolites. | Significant and targeted increase in the production of Zaragozic acid A. |

Future efforts in this area should focus on a multi-pronged approach, combining classical fermentation optimization with modern metabolic engineering techniques. The elucidation of the complete biosynthetic pathway of Zaragozic acid A will be crucial for identifying key regulatory steps and designing effective metabolic engineering strategies.

Overcoming Methodological Challenges in Complex Natural Product Research

The intricate structure of Zaragozic acid A presents several methodological challenges that need to be addressed to facilitate its research and development. blogspot.comacs.org

One of the primary challenges lies in the total synthesis of Zaragozic acid A and its analogues. The densely functionalized and stereochemically complex core of the molecule makes its chemical synthesis a formidable task. organic-chemistry.org Developing more efficient and scalable synthetic routes is essential for producing sufficient quantities of the compound and its derivatives for extensive biological evaluation.

Spectroscopic analysis of Zaragozic acid A and its analogues can also be challenging due to the presence of multiple chiral centers and functional groups. quora.com The interpretation of NMR and mass spectrometry data requires sophisticated techniques and expertise to fully elucidate the three-dimensional structure of these molecules.

Furthermore, the stability of Zaragozic acid A under various experimental conditions needs to be carefully considered. Studies have shown that some complex natural products can be sensitive to factors such as pH, temperature, and light, which can lead to degradation and loss of activity. researchgate.netresearchgate.net Establishing the stability profile of Zaragozic acid A is crucial for ensuring the reliability and reproducibility of experimental results.

Future research should focus on developing innovative synthetic strategies, advanced analytical techniques, and robust formulation approaches to overcome these methodological hurdles. Addressing these challenges will be critical for unlocking the full therapeutic potential of this remarkable natural product.

常见问题

Q. What is the mechanistic rationale for using Zaragozic Acid A trisodium salt as a squalene synthase inhibitor in cholesterol biosynthesis studies?

this compound competitively inhibits squalene synthase, an enzyme critical for converting farnesyl pyrophosphate to squalene in the cholesterol biosynthesis pathway. Methodologically, researchers validate its inhibitory activity using in vitro enzyme assays with recombinant squalene synthase, monitoring substrate conversion via HPLC or LC-MS to quantify residual squalene levels. Dose-response curves are constructed to determine IC50 values (typically in the nanomolar range for mammalian systems) .

Q. How should researchers design experiments to assess the specificity of this compound in cellular models?

To evaluate specificity, researchers employ knockout or knockdown models of squalene synthase alongside parallel inhibition of downstream enzymes (e.g., lanosterol synthase). Control experiments include:

- Treating cells with this compound and measuring squalene accumulation via gas chromatography.

- Monitoring off-target effects using lipidomic profiling to detect perturbations in non-sterol isoprenoid pathways.

- Validating results with structurally distinct squalene synthase inhibitors (e.g., YM-53601) to confirm mechanism-specific effects .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

The compound is hygroscopic and sensitive to hydrolysis. Best practices include:

- Storing lyophilized powder at –20°C in airtight, desiccated containers.

- Preparing fresh working solutions in sterile, deionized water (pH 7.4) to avoid precipitation.

- Validating stability over time via UV-Vis spectroscopy (absorbance peaks at 210–230 nm) or LC-MS to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound’s efficacy across different model systems (e.g., fungal vs. mammalian cells)?